1-chloro-2-(2-phenylphenyl)benzene
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Overview
Description
1-chloro-2-(2-phenylphenyl)benzene is an organic compound that belongs to the class of aromatic compounds It consists of a benzene ring substituted with a chlorine atom and a biphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-chloro-2-(2-phenylphenyl)benzene can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation reaction, where benzene reacts with 2-chlorobenzoyl chloride in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction typically occurs at low temperatures, ranging from -20°C to 15°C .
Industrial Production Methods
For industrial production, the same Friedel-Crafts acylation method is often employed due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the condensation of benzene with 2-chlorobenzoyl chloride, followed by acid treatment, filtration, and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
1-chloro-2-(2-phenylphenyl)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the chlorine atom or the biphenyl group can be substituted by other electrophiles.
Nucleophilic Aromatic Substitution: Under specific conditions, such as the presence of strong nucleophiles and electron-withdrawing groups, the chlorine atom can be replaced by nucleophiles.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., bromine, iodine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).
Nucleophilic Aromatic Substitution: Strong nucleophiles such as sodium amide (NaNH2) in liquid ammonia are used.
Major Products Formed
Electrophilic Aromatic Substitution: Depending on the electrophile, products such as brominated, iodinated, nitrated, or sulfonated derivatives of this compound can be formed.
Nucleophilic Aromatic Substitution: Products such as aniline derivatives can be obtained when the chlorine atom is replaced by an amino group.
Scientific Research Applications
1-chloro-2-(2-phenylphenyl)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-chloro-2-(2-phenylphenyl)benzene involves its interaction with molecular targets through electrophilic and nucleophilic substitution reactions. The chlorine atom and biphenyl group play crucial roles in these interactions, influencing the compound’s reactivity and selectivity .
Comparison with Similar Compounds
Similar Compounds
Chlorobenzene: A simpler compound with a single chlorine atom attached to a benzene ring.
Biphenyl: Consists of two benzene rings connected by a single bond, without any substituents.
2-chlorobiphenyl: Similar to 1-chloro-2-(2-phenylphenyl)benzene but with the chlorine atom attached to one of the benzene rings.
Uniqueness
This compound is unique due to the presence of both a chlorine atom and a biphenyl group, which confer distinct chemical properties and reactivity compared to simpler aromatic compounds .
Properties
CAS No. |
17296-31-0 |
---|---|
Molecular Formula |
C18H13Cl |
Molecular Weight |
264.7 g/mol |
IUPAC Name |
1-chloro-2-(2-phenylphenyl)benzene |
InChI |
InChI=1S/C18H13Cl/c19-18-13-7-6-12-17(18)16-11-5-4-10-15(16)14-8-2-1-3-9-14/h1-13H |
InChI Key |
JEXTXOAHCIIIKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C3=CC=CC=C3Cl |
Origin of Product |
United States |
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